molecular formula C21H26N2O3S B2764501 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896275-40-4

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No. B2764501
CAS RN: 896275-40-4
M. Wt: 386.51
InChI Key: ATMXGIKPSKTIKB-UHFFFAOYSA-N
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Description

The molecule is a benzamide derivative, which is a class of compounds containing a benzene ring and an amide group . The pyrrolidine ring, a five-membered nitrogen heterocycle, is also present in this compound . These types of compounds are often used in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamide derivatives are typically synthesized through the condensation of benzoic acids and amines . Pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the benzamide and pyrrolidine groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzamide and pyrrolidine derivatives can undergo a variety of reactions, including those involving their amide and nitrogen groups .

Scientific Research Applications

Nonaqueous Capillary Electrophoresis of Related Substances

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the utility of such methods in the quality control and analysis of pharmaceutical compounds. This approach could potentially apply to the analysis of "3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide" and similar compounds for purity assessment and identification of related substances (Ye et al., 2012).

Building Blocks for Synthesis of Novel Compounds

Another research focused on the use of 4-toluenesulfonamide as a building block for synthesizing novel triazepines, pyrimidines, and azoles, illustrating the versatility of tosyl-containing compounds in creating a diverse array of chemical structures. This highlights the potential for "this compound" to serve as a precursor or intermediate in the synthesis of novel organic compounds with various applications (Khodairy et al., 2016).

Herbicidal Activity of Benzamides

Research on dimethylpropynylbenzamides, a group of benzamides, has shown herbicidal activity on annual and perennial grasses, suggesting potential agricultural applications for benzamide derivatives. This could imply a research direction for evaluating the herbicidal potential of "this compound" and related compounds (Viste et al., 1970).

Synthesis and Characterization of Polyamides

A study on the synthesis and characterization of highly soluble polyamides derived from specific diamines suggests the importance of chemical synthesis in creating materials with desirable properties such as solubility and thermal stability. Research into the chemical reactions and applications of "this compound" could contribute to the development of new materials with specific functionalities (Liaw et al., 2002).

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis methods. Additionally, the structure-activity relationship could be studied to better understand how changes in the molecule’s structure affect its biological activity .

properties

IUPAC Name

3,4-dimethyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-6-10-20(11-7-15)27(25,26)23-12-4-5-19(23)14-22-21(24)18-9-8-16(2)17(3)13-18/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMXGIKPSKTIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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